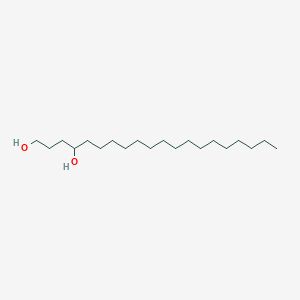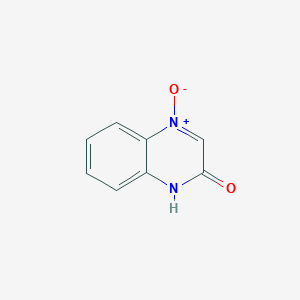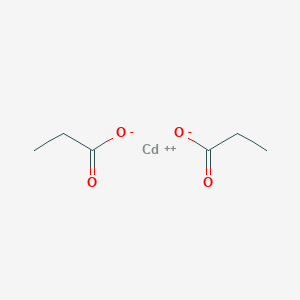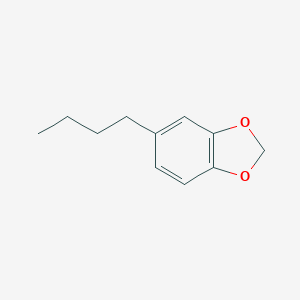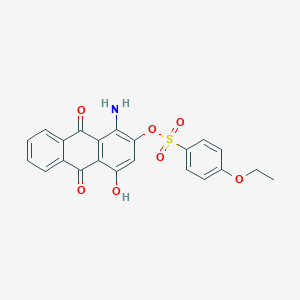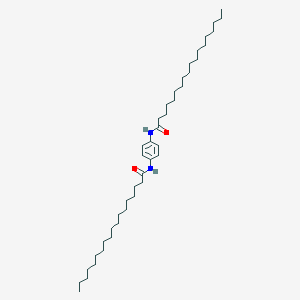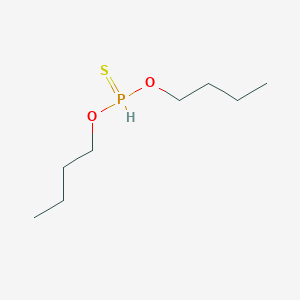
Dibutoxy(sulfanylidene)-lambda5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutoxy(sulfanylidene)-lambda5-phosphane, also known as DBSP, is a compound that has gained significant attention in the field of scientific research due to its unique chemical properties. This compound is a phosphine derivative that contains a sulfur atom and two butoxy groups attached to the phosphorus atom. DBSP has been synthesized through various methods and has been studied for its potential applications in the fields of catalysis, material science, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Dibutoxy(sulfanylidene)-lambda5-phosphane is not fully understood, but it is believed to involve the coordination of the sulfur atom and butoxy groups to metal complexes, which can then catalyze various reactions. In pharmaceuticals, Dibutoxy(sulfanylidene)-lambda5-phosphane is believed to inhibit the activity of enzymes by binding to the active site and preventing substrate binding.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Dibutoxy(sulfanylidene)-lambda5-phosphane. However, studies have shown that Dibutoxy(sulfanylidene)-lambda5-phosphane is relatively non-toxic and has low levels of acute toxicity. Further studies are needed to determine the long-term effects of Dibutoxy(sulfanylidene)-lambda5-phosphane exposure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Dibutoxy(sulfanylidene)-lambda5-phosphane is its ease of synthesis and purification. Dibutoxy(sulfanylidene)-lambda5-phosphane has also been shown to be a versatile ligand for metal complexes, which can be used in various catalytic reactions. However, one of the limitations of Dibutoxy(sulfanylidene)-lambda5-phosphane is its limited solubility in common solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for Dibutoxy(sulfanylidene)-lambda5-phosphane research. In the field of catalysis, further studies can be conducted to optimize the use of Dibutoxy(sulfanylidene)-lambda5-phosphane as a ligand for metal complexes and to develop new catalytic systems. In material science, Dibutoxy(sulfanylidene)-lambda5-phosphane can be further explored as a precursor for the synthesis of new phosphorus-containing polymers and nanomaterials. In pharmaceuticals, Dibutoxy(sulfanylidene)-lambda5-phosphane can be studied for its potential use as an inhibitor of enzymes involved in various diseases. Overall, Dibutoxy(sulfanylidene)-lambda5-phosphane has shown significant potential for various applications in scientific research and warrants further investigation.
Synthesemethoden
Dibutoxy(sulfanylidene)-lambda5-phosphane can be synthesized through several methods, including the reaction of butyl lithium with a phosphorus trichloride derivative, followed by the reaction with sulfur and butanol. Another method involves the reaction of a phosphorus trichloride derivative with sodium sulfide and butanol. These methods have been optimized to produce high yields of Dibutoxy(sulfanylidene)-lambda5-phosphane with minimal impurities.
Wissenschaftliche Forschungsanwendungen
Dibutoxy(sulfanylidene)-lambda5-phosphane has shown potential applications in various fields of scientific research. In the field of catalysis, Dibutoxy(sulfanylidene)-lambda5-phosphane has been used as a ligand for metal complexes, which have been shown to catalyze various reactions, including cross-coupling reactions and hydrogenation reactions. In material science, Dibutoxy(sulfanylidene)-lambda5-phosphane has been used as a precursor for the synthesis of phosphorus-containing polymers and nanomaterials. In pharmaceuticals, Dibutoxy(sulfanylidene)-lambda5-phosphane has been studied for its potential use as an inhibitor of enzymes involved in various diseases.
Eigenschaften
CAS-Nummer |
17529-47-4 |
|---|---|
Produktname |
Dibutoxy(sulfanylidene)-lambda5-phosphane |
Molekularformel |
C8H19O2PS |
Molekulargewicht |
210.28 g/mol |
IUPAC-Name |
dibutoxy(sulfanylidene)phosphanium |
InChI |
InChI=1S/C8H18O2PS/c1-3-5-7-9-11(12)10-8-6-4-2/h3-8H2,1-2H3/q+1 |
InChI-Schlüssel |
WYXPFVOLIOAKON-UHFFFAOYSA-N |
SMILES |
CCCCO[P+](=S)OCCCC |
Kanonische SMILES |
CCCCOP(=S)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




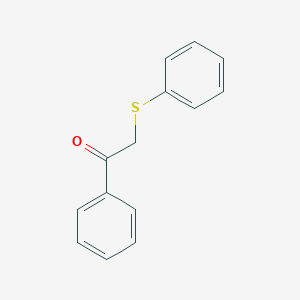
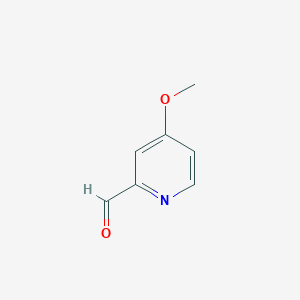
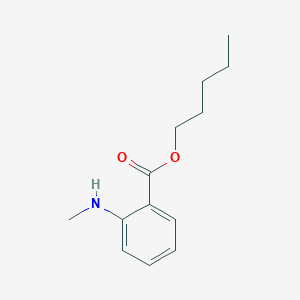
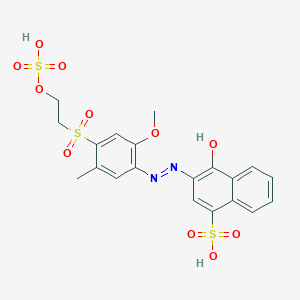
![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)
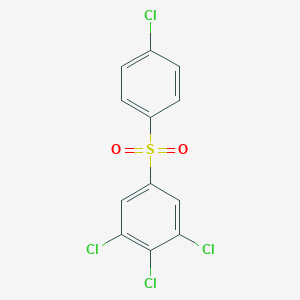
![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)
